REACTION_CXSMILES
|
C(ON=O)(C)(C)C.[I:8]I.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[CH:19][C:20](N)=[N:21][CH:22]=2)=[CH:13][CH:12]=1.C(Cl)Cl>C(Cl)(Cl)(Cl)Cl.CCOC(C)=O.O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[CH:19][C:20]([I:8])=[N:21][CH:22]=2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=CC(=NC1)N
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON=O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred for 72 h at RT
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
The reaction solution is stirred for a further 24 h at RT
|
Duration
|
24 h
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Type
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EXTRACTION
|
Details
|
The aqueous phase is extracted once with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over Na2SO4
|
Type
|
STIRRING
|
Details
|
stirred for one night over activated charcoal
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=CC(=NC1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |